molecular formula C14H11N3S B2744616 4,5-diphenyl-4H-1,2,4-triazole-3-thiol CAS No. 6596-82-3

4,5-diphenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2744616
CAS No.: 6596-82-3
M. Wt: 253.32 g/mol
InChI Key: QGTQPTZBBLHLBV-UHFFFAOYSA-N
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Description

4,5-diphenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diphenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTQPTZBBLHLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6596-82-3
Record name diphenyl-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

CAS 6596-82-3 molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 6596-82-3 (4,5-Diphenyl-4H-1,2,4-triazole-3-thiol) Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

This compound: Physicochemical Profiling & Experimental Protocols

Executive Summary

CAS 6596-82-3 , chemically identified as This compound (also known as 3,4-diphenyl-1H-1,2,4-triazole-5-thione), is a heterocyclic thione derivative of significant interest in medicinal chemistry.[1][2][3] Unlike simple triazoles, the presence of two phenyl rings confers substantial lipophilicity, modulating its bioavailability and interaction with hydrophobic protein pockets.

Primary research applications center on its role as a Thymidine Phosphorylase (TP) inhibitor , a critical pathway in tumor angiogenesis and metastasis. Furthermore, the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungal strains. This guide provides a validated framework for the reconstitution, handling, and experimental application of CAS 6596-82-3, ensuring reproducibility in biochemical and cell-based assays.

Physicochemical Identity & Properties

Table 1: Core Chemical Data

PropertyDataNotes
Chemical Name This compoundAlternate: 3,4-diphenyl-1H-1,2,4-triazole-5-thione
CAS Number 6596-82-3 Verified Registry Number
Molecular Formula C₁₄H₁₁N₃S
Molecular Weight 253.32 g/mol Critical for molarity calculations
Appearance White to off-white crystalline powder
Melting Point ~218–219 °CRecrystallized from ethanol [1]
pKa (Predicted) ~9.24 (Thiol group)Weakly acidic; exists as thione tautomer at neutral pH
LogP (Predicted) ~3.0 - 3.5High lipophilicity; poor aqueous solubility
Solubility Profile & Reconstitution Protocols

Critical Warning: CAS 6596-82-3 is hydrophobic. Direct addition to aqueous media (cell culture media, PBS) without a carrier solvent will result in immediate precipitation and experimental failure.

3.1 Solvent Compatibility Table
SolventSolubility RatingMax ConcentrationApplication
DMSO Excellent ~50 mg/mL (197 mM)Preferred for stock solutions.
Ethanol (100%) Good~10–20 mg/mLSuitable for recrystallization; requires warming.
Water / PBS Insoluble< 0.1 mg/mLRequires <1% DMSO cosolvent for stability.
DMF Excellent~50 mg/mLAlternative to DMSO for specific syntheses.
3.2 Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a 50 mM Stock Solution in DMSO.

  • Weighing: Accurately weigh 12.66 mg of CAS 6596-82-3.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 2 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

3.3 Aqueous Dilution Workflow (For Cell Assays)

To introduce the compound into cell culture media without precipitation, a "step-down" dilution method is required.

G Stock DMSO Stock (50 mM) Inter Intermediate Dilution (100x Conc. in Media/PBS) Stock->Inter 1:10 Dilution (Slow addition + Vortex) Final Final Assay Well (1x Conc., <1% DMSO) Stock->Final Direct Addition Inter->Final 1:100 Dilution (Into Assay Volume) Precip Risk: Precipitation Final->Precip If mixing is too fast or conc. >100 µM

Figure 1: Step-down dilution strategy to prevent compound precipitation in aqueous buffers.

Biological Mechanism & Applications
4.1 Thymidine Phosphorylase (TP) Inhibition

CAS 6596-82-3 acts as a competitive inhibitor of Thymidine Phosphorylase (TP), an enzyme often overexpressed in solid tumors. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The latter is a potent angiogenic factor that promotes endothelial cell migration and tumor growth [2].

Mechanism of Action: The thione moiety of CAS 6596-82-3 mimics the pyrimidine ring of the natural substrate, occupying the active site and preventing the conversion of thymidine, thereby starving the tumor of angiogenic factors.

TP_Pathway Thymidine Thymidine TP_Enzyme Thymidine Phosphorylase (Target Enzyme) Thymidine->TP_Enzyme Substrate Binding Product1 Thymine TP_Enzyme->Product1 Product2 2-deoxy-D-ribose-1-phosphate (Angiogenic Factor) TP_Enzyme->Product2 Catalysis Inhibitor CAS 6596-82-3 (Inhibitor) Inhibitor->TP_Enzyme Competitive Inhibition Angiogenesis Tumor Angiogenesis & Metastasis Product2->Angiogenesis Promotion

Figure 2: Mechanism of Thymidine Phosphorylase inhibition by CAS 6596-82-3.

4.2 Antimicrobial Activity

The compound has demonstrated efficacy against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC values typically range 10–50 µg/mL depending on strain).

  • Fungi: Candida albicans.

  • Mechanism: Disruption of microbial cell wall synthesis and interference with essential enzymatic pathways via the reactive thiol/thione group [3].

Experimental Protocols
Protocol A: Determination of IC50 for TP Inhibition
  • Enzyme Source: Recombinant human Thymidine Phosphorylase or platelet-derived extracts.

  • Substrate: Thymidine (1 mM final concentration).

  • Compound Prep: Prepare serial dilutions of CAS 6596-82-3 in DMSO (0.1 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 37°C.

    • Add Substrate to initiate reaction.

    • Monitor decrease in absorbance at 290 nm (cleavage of thymidine) spectrophotometrically.

  • Control: DMSO-only vehicle control (must be <1% v/v).

Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)[4][5][6]
  • Media: Mueller-Hinton Agar (MHA).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.

  • Loading:

    • Dissolve CAS 6596-82-3 in DMSO at 10 mg/mL.

    • Add 50–100 µL into 6mm wells punched in the agar.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in millimeters. Compare against Ciprofloxacin (positive control) and DMSO (negative control).

References
  • ChemicalBook. (2026). This compound Physicochemical Properties. Retrieved from

  • Nadeem, H., et al. (2013).[7] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[7] Retrieved from

  • BenchChem. (2025).[6] Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis. Retrieved from

  • Aladdin Scientific. (2025). Product Specification: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,2,4-Triazole-3-thiol derivatives. Retrieved from

Sources

Technical Whitepaper: Toxicity Profile and Safety Management of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Identification

4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (herein referred to as DPTT ) is a heterocyclic compound widely utilized in medicinal chemistry as a pharmacophore for anticancer agents (specifically thymidine phosphorylase inhibitors) and in materials science as a corrosion inhibitor.

While often categorized generically alongside simple triazoles, DPTT exhibits a distinct physicochemical profile due to the steric bulk and lipophilicity of its two phenyl rings. This whitepaper provides a rigorous analysis of its toxicity, grounded in its tautomeric behavior and metal-chelating properties, to ensure safe integration into drug development workflows.

Chemical Identity
ParameterSpecification
IUPAC Name This compound
Synonyms 4,5-Diphenyl-3-mercapto-1,2,4-triazole; 3,4-Diphenyl-1H-1,2,4-triazole-5-thione
CAS Number 6596-82-3
Molecular Formula C₁₄H₁₁N₃S
Molecular Weight 253.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water
Melting Point 287–289 °C (Decomposes)

Physicochemical Reactivity & Mechanism of Action

To understand the toxicity of DPTT, one must understand its dynamic structure. DPTT exists in a tautomeric equilibrium between the thiol and thione forms.

  • Solid State: Predominantly exists as the thione (NH-C=S).

  • Solution/Biological Media: The thiol (N=C-SH) form becomes accessible, facilitating nucleophilic attacks and metal coordination.

Toxicity Mechanism: Metal Chelation

The core toxicity mechanism—and therapeutic potential—of DPTT lies in its ability to chelate divalent metal ions (Zn²⁺, Cu²⁺, Cd²⁺).

  • Enzymatic Inhibition: The nitrogen atoms of the triazole ring and the sulfur of the thiol group form stable 5-membered chelate rings with metalloenzymes. This can lead to the inhibition of essential enzymes like thymidine phosphorylase, disrupting nucleotide metabolism in both target cancer cells and healthy tissues if systemic exposure is uncontrolled.

  • Interference: High affinity for Zn²⁺ can disrupt zinc-finger proteins, potentially altering gene expression pathways.

Reactivity Pathway Diagram

The following diagram illustrates the tautomeric shift and subsequent reactivity pathways that define both its utility and its hazard profile.

DPTT_Reactivity Thione Thione Form (Solid) (Stable, Less Reactive) Thiol Thiol Form (Solution) (Nucleophilic -SH) Thione->Thiol Dissolution (DMSO/MeOH) MetalComplex Metal Chelation (Zn2+, Cu2+ Binding) Thiol->MetalComplex Coordination Alkylation S-Alkylation (Drug Synthesis Precursor) Thiol->Alkylation Electrophile (+R-X) BioActivity Biological Effect (Enzyme Inhibition / Toxicity) MetalComplex->BioActivity Sequesters Cofactors Alkylation->BioActivity Modified Pharmacophore

Figure 1: Tautomeric equilibrium driving DPTT reactivity and toxicity.

Toxicity Profile & GHS Classification

DPTT is classified under GHS (Globally Harmonized System) as a Category 4 Oral Toxin .[1] It is not merely an irritant; systemic absorption poses risks due to the metabolic interference described above.

Acute Toxicity Data
EndpointSpeciesValue/ClassificationObservations
Acute Oral (LD50) Rat/Mouse300 – 2000 mg/kg (Est.)Classified as Harmful (H302).[2][1] Specific LD50 often extrapolated from structural analogs like 1,2,4-triazole-3-thiol (LD50 ~180 mg/kg ivn).
Skin Corrosion RabbitCategory 2 (Irritant) Causes localized erythema (H315).
Eye Damage RabbitCategory 2A (Irritant) Causes serious eye irritation; potential for corneal opacity if untreated (H319).
Inhalation RatSTOT SE 3 Dust inhalation causes respiratory tract irritation (H335).
Chronic & Long-Term Effects
  • Carcinogenicity: No definitive data for this specific isomer, though some triazoles are suspect. Treat as a potential bioactive agent.[3]

  • Reproductive Toxicity: Data is limited.[4] However, due to its ability to inhibit DNA synthesis enzymes (thymidine phosphorylase), it should be handled as a potential reproductive toxin .

  • Sensitization: Thiol compounds have a known potential to cause skin sensitization (allergic contact dermatitis) upon repeated exposure.

Safety Data Sheet (SDS) Management

This section synthesizes critical SDS components into actionable protocols.

Hazard Statements (GHS)
  • H302: Harmful if swallowed.[2][5][1]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][5][4][1][6]

  • H335: May cause respiratory irritation.[2][5][6]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 respirator required if dust generation is possible (e.g., weighing solids).

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Break-through time > 480 min.

  • Eyes: Chemical safety goggles. Face shield recommended during synthesis reactions involving heat.

  • Body: Lab coat required; Tyvek suit recommended for large-scale handling (>100g).

Emergency Response Protocol

In case of Spill:

  • Evacuate the immediate area if dust is airborne.[4][1]

  • Dampen the solid with a chemically inert solvent (e.g., PEG-400 or water mist) to prevent dust dispersal.

  • Sweep carefully into a biohazard/chemical waste bag.

  • Neutralize surface with a dilute bleach solution (oxidizes residual thiols to sulfonates, reducing odor and toxicity).

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Medical attention is mandatory due to the acidic nature of the thiol proton.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2] Administer activated charcoal if instructed by poison control.

Experimental Protocol: Safe Handling & Synthesis Application

Context: A common workflow involves S-alkylation of DPTT to generate anticancer candidates. This protocol ensures scientific integrity and safety.

Protocol: S-Alkylation of DPTT

Objective: Attach an alkyl group to the sulfur atom while preventing N-alkylation side products.

Reagents:

  • DPTT (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Base)

  • Solvent: Acetone or DMF

Workflow:

  • Dissolution (Hood Required): Dissolve DPTT in Acetone. Note the solution may turn slightly yellow.

    • Safety Note: Use a fume hood. Thiol odors can be potent even for high-molecular-weight compounds.

  • Deprotonation: Add K₂CO₃. Stir for 15 minutes.

    • Mechanism:[7] The base removes the thiol proton (pKa ~6-7), generating the thiolate anion (highly nucleophilic).

  • Addition: Dropwise addition of alkyl halide.

    • Control: Maintain temperature < 40°C to minimize N-alkylation.

  • Quenching: Pour reaction mixture into ice water. The product usually precipitates.

  • Filtration: Filter the solid.

    • Waste: The filtrate contains unreacted thiolates. Treat with dilute H₂O₂ before disposal to oxidize sulfur species.

Safety Decision Logic (Graphviz)

The following decision tree guides the researcher through safe handling based on the physical state of the compound.

Safety_Logic Start Handling DPTT StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/Org) StateCheck->Solution DustRisk Risk: Inhalation (H335) Solid->DustRisk SkinRisk Risk: Absorption/Splash Solution->SkinRisk Control1 Control: Fume Hood + N95 Mask DustRisk->Control1 Control2 Control: Double Nitrile Gloves + Goggles SkinRisk->Control2 Action1 Weighing/Transfer Control1->Action1 Action2 Reaction/Heating Control2->Action2

Figure 2: Safety Decision Logic for DPTT Handling.

Storage & Environmental Considerations

  • Storage: Store at 2-8°C (refrigerated). Keep container tightly closed under inert gas (Nitrogen/Argon) if possible. Thiols are susceptible to oxidative dimerization to disulfides upon air exposure, which alters stoichiometry in synthesis.

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates), strong bases.

  • Environmental Fate: Do not allow product to reach ground water or sewage systems. Triazole rings are resistant to biodegradation. Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle SOx and NOx emissions).

References

  • Fluorochem. (2025).[7][5][6] Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2025).[5] 1H-1,2,4-Triazole-3-thiol Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration. PubMed Central. Retrieved from

  • ChemicalBook. (2026). This compound Product Properties and Toxicity. Retrieved from [8]

  • MDPI. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde. Molbank. Retrieved from

Sources

Methodological & Application

Procedure for preparing metal complexes with 4,5-diphenyl-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This technical guide outlines the optimized procedures for synthesizing transition metal complexes (specifically Cu(II), Ni(II), Co(II), and Zn(II)) using 4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) .

For drug development professionals, this ligand is of high strategic value due to its N,S-donor architecture . The 1,2,4-triazole core mimics peptide linkages and exhibits significant biological pharmacophores, while the thiol/thione tautomerism allows for versatile coordination modes (neutral vs. anionic). Complexes derived from this scaffold have demonstrated potent antimicrobial, anticancer (specifically against MCF-7 lines), and antioxidant properties , making them prime candidates for metallodrug screening libraries.

Ligand Chemistry & Coordination Logic

Before initiating synthesis, it is critical to understand the ligand's behavior in solution. DPTT exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.

  • Thione Form (Solid State): Predominant in solid phase; coordinates via the Thione Sulfur and Triazole Nitrogen.

  • Thiol Form (Solution/Basic pH): Favored in alkaline conditions; deprotonation leads to a mono-anionic thiolate ligand, forming highly stable neutral chelates with divalent metals.

Mechanistic Pathway Diagram:

coordination_logic cluster_0 Chelation Effect Ligand 4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) Tautomer Tautomeric Equilibrium (Thione ⇌ Thiol) Ligand->Tautomer Dissolution (EtOH) Deprotonation Thiolate Anion Formation (S-) Tautomer->Deprotonation pH > 8 Base Base Addition (e.g., NH3, KOH) Base->Deprotonation Complex Stable Neutral Chelate [M(DPTT)2] Deprotonation->Complex Coordination Metal Metal Salt (MCl2 / M(OAc)2) Metal->Complex Reflux

Figure 1: Logical flow of ligand activation and metal coordination.

Experimental Protocols

Pre-requisite: Ligand Quality Check

Commercial DPTT varies in purity. If synthesizing in-house, ensure the melting point is sharp (~210–212 °C ).

  • Validation Step: Run an IR spectrum. You must observe a weak S-H stretch at ~2550–2600 cm⁻¹ and a strong C=N stretch at ~1600 cm⁻¹ .[1]

General Protocol: Preparation of M(II)-DPTT Complexes

Target Stoichiometry: 1:2 (Metal:Ligand) Scale: 1.0 mmol Metal scale (Adjustable)

Reagents:

  • Ligand: 4,5-Diphenyl-1,2,4-triazole-3-thiol (2.0 mmol, 0.506 g)

  • Metal Salts:

    • Copper(II) Acetate Monohydrate (1.0 mmol, 0.199 g)

    • Nickel(II) Chloride Hexahydrate (1.0 mmol, 0.237 g)

    • Cobalt(II) Chloride Hexahydrate (1.0 mmol, 0.237 g)

  • Solvent: Absolute Ethanol (50 mL)

  • Base (Optional but Recommended): Ammonia solution (aq) or NaOH (0.1 M) for pH adjustment.

Step-by-Step Methodology:

  • Ligand Dissolution:

    • In a 100 mL round-bottom flask, dissolve 2.0 mmol of DPTT in 30 mL of hot absolute ethanol.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Critical Step: If the ligand does not dissolve completely, add drops of ammonia solution until pH ~8. This facilitates deprotonation (Thiol form) and solubility.

  • Metal Addition:

    • Dissolve 1.0 mmol of the selected metal salt in 10 mL of ethanol (or water if solubility is poor, but minimize water content).

    • Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.

  • Reflux & Reaction:

    • Heat the mixture to reflux (approx. 78-80 °C) for 3–4 hours .

    • Self-Validating Indicator: A distinct color change or precipitation usually occurs within the first 30 minutes.

      • Cu(II): Green/Blue

        
         Dark Green or Brown precipitate.
        
      • Co(II): Pink

        
         Blue/Green or Brown precipitate.
        
      • Ni(II): Green

        
         Light Green/Blue precipitate.
        
  • Isolation:

    • Cool the reaction mixture to room temperature. If precipitation is not complete, reduce volume by 50% using a rotary evaporator or cool in an ice bath.

    • Filter the solid complex using a vacuum filtration setup (Buchner funnel).

  • Purification:

    • Wash the precipitate 3 times with hot ethanol (to remove unreacted ligand) and then 2 times with diethyl ether (to remove moisture).

    • Dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Synthesis Workflow Diagram:

synthesis_workflow Start Start: Weigh Reagents (1:2 M:L Ratio) Solubilization Dissolve Ligand in Hot EtOH (Optional: Adjust pH to 8) Start->Solubilization Addition Dropwise Addition of Metal Salt Solution Solubilization->Addition Reflux Reflux 3-4 Hours (Temp: 80°C) Addition->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to RT & Filter Check->Cool Yes Evaporate Reduce Volume / Ice Bath Check->Evaporate No Wash Wash: Hot EtOH -> Ether Cool->Wash Dry Dry in Vacuum Desiccator Wash->Dry Evaporate->Cool

Figure 2: Step-by-step synthesis workflow for M(II)-DPTT complexes.

Validation & Characterization Framework

To ensure scientific integrity, the synthesized complexes must be validated against the following spectroscopic criteria.

Infrared Spectroscopy (FT-IR) Validation

This is the primary method for confirming coordination.

Functional GroupLigand (Free)

(cm⁻¹)
Complex (M-L)

(cm⁻¹)
Diagnostic Interpretation

(S-H)
2550–2600 (Weak)Absent Confirms deprotonation and bonding via Sulfur.

(C=N)
1600–1620Shifted

10–20
Indicates coordination via Azomethine Nitrogen.

(C-S)
750–760Shifted to 700–720Confirms C-S-M bond formation.
M-N / M-S Absent400–600New bands appearing in the fingerprint region.
Proton NMR (¹H-NMR) Validation (d₆-DMSO)
  • Ligand: A singlet at

    
     13.0–14.0 ppm  corresponds to the S-H proton.
    
  • Complex: This signal must be absent in the complex, confirming the replacement of the proton by the metal ion.

  • Aromatic Protons: Slight downfield shifts (

    
     7.0–8.0 ppm) due to the change in electronic environment upon chelation.
    
Magnetic Susceptibility & Geometry
  • Zn(II) / Cd(II): Diamagnetic (d¹⁰).

  • Cu(II): Paramagnetic (1.7–1.9 B.M.)

    
     Distorted Octahedral or Square Planar.
    
  • Co(II): Paramagnetic (3.8–4.5 B.M.)

    
     Octahedral (high spin).
    

Troubleshooting & Optimization

  • Issue: Poor Yield / No Precipitate.

    • Cause: Solution too acidic (preventing thiolate formation) or too dilute.

    • Fix: Add 10% alcoholic ammonia to adjust pH to 8-9. Concentrate the solution by rotary evaporation.

  • Issue: Gummy Product.

    • Cause: Trapped solvent or impurities.

    • Fix: Triturate the gummy solid with cold diethyl ether or hexane to induce crystallization. Recrystallize from DMF/Ethanol mixtures.

  • Issue: Insolubility.

    • Insight: These complexes are often insoluble in water and ethanol but soluble in DMSO and DMF.[2] Use DMSO-d₆ for NMR characterization.[3]

References

  • Bachay, I. A., et al. (2025).[4] Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo.

  • Al-Abdali, B. I., et al. (2020).[5] Synthesis and biological activity of 1,2,4-triazole Schiff base metal complexes. Journal of Physics: Conference Series, 1664, 012100.[5]

  • Singh, J., & Singh, N. K. (1984). Transition metal derivatives of 3,4-diphenyl-5-mercapto-1,2,4-triazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 125–130.[2]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9, 425-437.

  • Nadeem, H., et al. (2013).[3] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[3]

Sources

Troubleshooting & Optimization

Improving yield of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol Ticket ID: #TRZ-45-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scope of the Problem

You are likely accessing this guide because your synthesis of This compound is stalling at moderate yields (40–60%) or suffering from purity issues. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, anti-inflammatory, and antioxidant activities.

The synthesis hinges on the intramolecular cyclization of a 1-benzoyl-4-phenylthiosemicarbazide intermediate. While theoretically straightforward, this dehydrative ring closure is sensitive to pH, base concentration, and thermal dynamics.

This guide moves beyond standard textbook protocols, offering field-proven troubleshooting strategies to push your yields above 85% .

Module 1: The Critical Intermediate (Thiosemicarbazide Formation)

User Query: "My intermediate (1-benzoyl-4-phenylthiosemicarbazide) is oily or has a low melting point. How does this affect the final cyclization?"

Diagnostic: If the intermediate is impure, the subsequent cyclization will fail or yield a "tarry" product. The reaction between benzoic acid hydrazide and phenyl isothiocyanate is a nucleophilic addition.

Optimization Protocol:

  • Solvent Selection: Switch from Methanol to Absolute Ethanol . The intermediate is less soluble in cold ethanol, maximizing precipitation yield.

  • Stoichiometry: Use a slight excess of phenyl isothiocyanate (1.1 eq).

  • Reflux Time: 2–3 hours is standard.

  • Work-up: Cool to 0°C for at least 2 hours before filtration. If oily, scratch the flask walls with a glass rod to induce nucleation.

Module 2: Cyclization Dynamics (The Yield Bottleneck)

User Query: "I am refluxing in NaOH, but the yield is inconsistent. Sometimes I get 50%, sometimes 70%. What is the variable?"

Technical Insight: The cyclization is a base-catalyzed dehydration. The most common failure point is insufficient base strength or incomplete acidification during work-up.

The Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

TriazoleSynthesis Start Start: Benzoic Hydrazide + Phenyl Isothiocyanate Inter Intermediate: 1-Benzoyl-4-phenyl- thiosemicarbazide Start->Inter Ethanol Reflux Nucleophilic Addition Cyclization Cyclization: Reflux in 2N NaOH (4 hours) Inter->Cyclization Dehydration (-H2O) Acidification Work-up: Acidify to pH 2-3 (HCl) Cyclization->Acidification Thiolate Salt Formation Product Product: 4,5-Diphenyl-4H- 1,2,4-triazole-3-thiol Acidification->Product Precipitation

Figure 1: Step-wise synthesis workflow identifying the critical dehydration and acidification phases.

Protocol Optimization (The "Golden" Standard)
  • Base Concentration: Use 2N NaOH (8% w/v). Weaker bases (NaHCO₃) are insufficient for this specific dehydration.

  • Reflux Duration: 4 hours is the minimum for conventional heating.

  • The Acidification Trap (Crucial):

    • After reflux, the solution contains the sodium thiolate salt of the triazole (soluble in water).

    • Action: Cool the solution. Add 35% HCl dropwise with vigorous stirring.

    • Target: You must reach pH 2–3 . If you stop at pH 5–6, the product remains partially dissolved as the salt, causing massive yield loss.

Module 3: Green Chemistry & Microwave Acceleration

User Query: "Can I improve throughput? The 4-hour reflux is a bottleneck."

Resolution: Switching to Microwave-Assisted Organic Synthesis (MAOS) is the single most effective way to boost yield and throughput for this reaction.

Comparative Data: Conventional vs. Microwave
ParameterConventional RefluxMicrowave Irradiation (MAOS)
Reaction Time 3 – 5 Hours5 – 10 Minutes
Solvent Ethanol / WaterEthanol (Minimal) or Solvent-Free
Typical Yield 60 – 75%88 – 96%
Energy Efficiency LowHigh

MAOS Protocol:

  • Mix the intermediate (thiosemicarbazide) with 2N NaOH in a microwave-safe vial.

  • Irradiate at 300W for 4–6 minutes (monitor temperature, keep below 100°C to prevent decomposition).

  • Acidify as described in Module 2.

Module 4: Characterization & Troubleshooting (FAQ)

User Query: "My NMR shows a very weak SH peak, but the Mass Spec is correct. Is my product impure?"

Technical Insight: Tautomerism This is a common point of confusion. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms.

  • In Solid State/Polar Solvents (DMSO): The thione form often predominates.

  • NMR Evidence: You may see a downfield signal (NH) around 13.0–14.0 ppm instead of a distinct SH peak. This confirms the structure, not an impurity.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Did precipitate form after HCl addition? Problem->Check1 Check2 Check pH Check1->Check2 No/Little Precipitate Check3 Check Intermediate Check1->Check3 Sticky/Tarry Precipitate Solution1 Action: Add more HCl. Target pH 2. Check2->Solution1 pH > 4 Solution2 Action: Increase Reflux Time or Base Conc. Check2->Solution2 pH is 2 (Still no solid) Solution3 Action: Recrystallize Intermediate (Ethanol) Check3->Solution3

Figure 2: Diagnostic logic tree for resolving low yield issues.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. BenchChem Application Notes. (2025). Detailed protocols for microwave cyclization and yield comparisons.

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Validation of the base-catalyzed cyclization mechanism and biological relevance.

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules (MDPI). (2004). Foundational work on the cyclization of arylthiosemicarbazides in alkaline media.[1][2][3]

  • Recent advances in microwave-assisted synthesis of triazoles. RSC Advances. (2025). Review of green chemistry approaches to triazole synthesis.

  • The study of thione-thiol tautomerism of 1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research. Explanation of NMR spectral anomalies due to tautomerism.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Diphenyl Triazole Thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with diphenyl triazole thiol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of diphenyl triazole thiol.

Q1: What is diphenyl triazole thiol, and why is its aqueous solubility a concern?

A: Diphenyl triazole thiol is a heterocyclic organic compound featuring a triazole ring functionalized with two phenyl groups and a thiol group. Its planar, aromatic structure and low polarity contribute to strong intermolecular forces in its solid state, leading to high lattice energy and, consequently, very low solubility in aqueous media. This poor solubility is a significant barrier in pharmaceutical development, as it can severely limit the compound's bioavailability and therapeutic efficacy when administered orally or via injection.

Q2: What are the typical reported aqueous solubility values for diphenyl triazole thiol?

A: The aqueous solubility of unsubstituted diphenyl triazole thiol is generally reported to be in the low micrograms per milliliter (µg/mL) range at physiological pH. However, the exact value can vary depending on the specific isomeric form, purity, and the experimental conditions (e.g., temperature, pH, and buffer system) used for measurement. It is crucial to determine the solubility under your specific experimental conditions.

Q3: What are the primary theoretical approaches to enhancing the solubility of compounds like diphenyl triazole thiol?

A: The strategies for improving the aqueous solubility of poorly soluble drugs, such as diphenyl triazole thiol, can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These approaches aim to alter the solid-state properties of the compound to reduce the energy barrier to dissolution. Key techniques include:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

    • Modification of Crystal Habit: Preparing amorphous forms or metastable polymorphs can increase the apparent solubility as these forms have higher free energy than the stable crystalline form.

    • Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule, increasing its affinity for water.

  • Chemical Modifications: These strategies involve altering the molecular structure or formulating the compound with solubilizing agents.

    • Salt Formation: If the molecule has ionizable groups, forming a salt can dramatically increase solubility. The thiol group in diphenyl triazole thiol is weakly acidic and can be deprotonated to form a thiolate salt at higher pH.

    • Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium can reduce the polarity of the solvent system, thereby increasing the solubility of a non-polar compound.

    • Surfactant-based Formulations: Micellar solubilization using surfactants can encapsulate the hydrophobic drug within the core of the micelles, facilitating its dispersion in water.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides detailed, step-by-step guidance for overcoming specific experimental issues related to the solubility of diphenyl triazole thiol.

Guide 1: Compound Precipitation During In Vitro Assays

Issue: "I am observing precipitation of my diphenyl triazole thiol compound shortly after adding it to the aqueous buffer for my in vitro cell-based assay, leading to inconsistent results."

Root Cause Analysis: This is a classic problem for compounds with low aqueous solubility. The final concentration of the compound in your assay medium is likely exceeding its thermodynamic solubility limit in that specific buffer system. The presence of salts, proteins, and other components in the cell culture medium can further affect the solubility.

Troubleshooting Workflow:

Caption: Decision workflow for addressing compound precipitation in in-vitro assays.

Step-by-Step Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of diphenyl triazole thiol in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a range of aqueous solutions of a selected cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., 0, 1, 2, 5, 10% w/v).

  • Phase Solubility Study:

    • Add an excess amount of the solid diphenyl triazole thiol to each cyclodextrin solution.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis and Selection:

    • Plot the concentration of dissolved diphenyl triazole thiol as a function of the cyclodextrin concentration.

    • A linear relationship (AL-type phase diagram) indicates the formation of a 1:1 inclusion complex.

    • Determine the cyclodextrin concentration that achieves the desired target concentration of your compound while remaining well below the cytotoxicity limit of the cyclodextrin for your cell line.

Table 1: Example Phase Solubility Data

HP-β-CD Conc. (% w/v)Diphenyl Triazole Thiol Solubility (µg/mL)
01.5
115.2
231.8
585.5
10180.1
Guide 2: Low and Variable Oral Bioavailability in Animal Studies

Issue: "My in vivo pharmacokinetic studies in rodents are showing very low and highly variable oral bioavailability for my diphenyl triazole thiol formulation."

Root Cause Analysis: Low oral bioavailability for a poorly soluble compound is often "dissolution rate-limited." This means the compound does not dissolve fast enough in the gastrointestinal fluids to be absorbed effectively. Variability can be caused by differences in GI physiology between animals (e.g., gastric pH, intestinal motility).

Troubleshooting Workflow:

Caption: Strategy for improving in-vivo oral bioavailability.

Step-by-Step Protocol: Preparation of a Nanosuspension

  • Feasibility Screening:

    • Prepare a coarse suspension of diphenyl triazole thiol (e.g., 1% w/v) in an aqueous vehicle containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v docusate sodium).

  • High-Pressure Homogenization:

    • Process the coarse suspension through a high-pressure homogenizer.

    • Apply multiple passes (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar).

    • Monitor the particle size distribution during the process using laser diffraction or dynamic light scattering until a desired size is achieved (e.g., mean particle size < 200 nm).

  • Characterization:

    • Measure the final particle size distribution, polydispersity index (PDI), and zeta potential of the nanosuspension.

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the nanosuspension to the un-milled compound. A significant increase in the dissolution rate is expected.

  • In Vivo Evaluation:

    • Dose the nanosuspension orally to the animal model and compare the pharmacokinetic profile (AUC, Cmax) to that of a simple suspension of the micronized drug.

Part 3: References

  • Title: Techniques for Solubility Enhancement of Poorly Soluble Drugs: An Overview Source: Journal of Medical and Pharmaceutical Innovation URL: [Link]

  • Title: Pharmaceutical nanotechnology: drug delivery systems Source: Future science URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

  • Title: The Noyes-Whitney Equation and Drug Dissolution Source: American Pharmaceutical Review URL: [Link]

  • Title: Self-Emulsifying Drug Delivery Systems (SEDDS): A Review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Technical Support Center: Troubleshooting Cyclization Failures in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges specifically during the critical cyclization step of 1,2,4-triazole synthesis. As experienced chemists know, while the synthesis of 1,2,4-triazoles is a well-established field, the cyclization step can often be fraught with challenges, leading to low yields, isomer formation, and difficult purifications. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

FAQs and Troubleshooting Guides

Issue 1: Low to No Yield of the Desired 1,2,4-Triazole

Question: My 1,2,4-triazole synthesis is resulting in a very low yield, or in some cases, no product at all. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent and frustrating issue in 1,2,4-triazole synthesis. The root cause often lies in one or more of the following factors:

  • Suboptimal Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and prolonged reaction times, which can unfortunately lead to product degradation and diminished yields.[1][2]

    • Troubleshooting:

      • Microwave-Assisted Synthesis: Consider employing microwave irradiation, which has been demonstrated to significantly shorten reaction times and boost yields, particularly for the Pellizzari reaction.[1][3]

      • Thorough Optimization: For other synthetic methods, a systematic optimization of temperature, reaction time, and catalyst loading is paramount.[1]

  • Purity of Starting Materials and Reagents: The purity of your starting materials is a critical, yet sometimes overlooked, factor. Impurities can act as catalysts for side reactions or inhibit the desired transformation altogether.[1]

    • Troubleshooting:

      • Ensure High Purity: Always use starting materials and reagents of the highest possible purity. If necessary, purify them before use.

      • Hydrazine Stability: Hydrazines, a common building block, can be unstable. It is advisable to use a fresh bottle or a source that has been stored appropriately.[1]

  • Steric Hindrance: The electronic effects of substituents on the acyl hydrazide unit generally do not significantly impact the reaction rate or yield. However, steric hindrance can slow down the reaction rate.[4]

    • Troubleshooting:

      • Prolonged Reaction Time: While the final yield may not be directly affected, a slower reaction could result in incomplete conversion. Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it reaches completion.[1]

  • Inefficient Cyclization Conditions: The choice of cyclizing agent and solvent system is crucial for an efficient reaction.

    • Troubleshooting:

      • Alternative Cyclizing Agents: If a weak acid is not effectively promoting cyclization, consider stronger dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[4]

      • Solvent Screening: Experiment with a range of solvents to find the optimal medium for your specific substrates.

Issue 2: Formation of Unwanted Side Products, Including Isomers

Question: My reaction is producing a mixture of products, including what I suspect are isomers of my target 1,2,4-triazole. How can I improve the selectivity of my reaction?

Answer:

The formation of side products, particularly isomers, is a common challenge that complicates purification and reduces the yield of the desired product. Here are the primary causes and solutions:

  • Formation of 1,3,4-Oxadiazole Isomers: A frequent side product in the synthesis of 1,2,4-triazoles from amidines and acyl hydrazides is the corresponding 1,3,4-oxadiazole.[5]

    • Troubleshooting:

      • Confirmation of Isomer Formation: The first step is to confirm the presence of the 1,3,4-oxadiazole isomer. Since it is isomeric with the desired 1,2,4-triazole, mass spectrometry alone will not be sufficient. Analysis by ¹H and ¹³C NMR spectroscopy is essential to distinguish between the two heterocyclic systems based on their distinct chemical shifts.

      • Adjusting Reaction Conditions: The formation of the 1,3,4-oxadiazole is often favored under neutral or slightly acidic conditions. Shifting to more basic reaction conditions can often favor the formation of the desired 1,2,4-triazole.

  • Regioselectivity Issues in the Einhorn-Brunner Reaction: In the Einhorn-Brunner reaction, if the R groups of the imide are different, a mixture of isomers can be formed. The regioselectivity is influenced by the acidity of the groups attached to the imide; the stronger acidic group will preferentially be at the 3-position of the triazole ring.[1][6][7]

    • Troubleshooting:

      • Careful Selection of Starting Materials: To favor the formation of a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.[1]

  • Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool to control regioselectivity in certain reactions.

    • Troubleshooting:

      • Catalyst Screening: For [3+2] cycloaddition reactions of isocyanides with diazonium salts, using a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[1][8] This allows for precise control over the isomeric outcome.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and isomers.[1] Here are some effective strategies:

  • Standard Chromatographic Methods:

    • Solution: Column chromatography on silica gel is a widely used method for purifying 1,2,4-triazole derivatives. A common solvent system to start with is a mixture of chloroform and methanol (e.g., 90:10).[1]

  • Crystallization:

    • Solution: Recrystallization can be a highly effective technique for obtaining a pure product, especially if your 1,2,4-triazole is a solid. The choice of solvent is critical and will likely require some experimentation to find the optimal system.[1]

  • Purification via Salt Formation:

    • Solution: An alternative and often very effective method involves the formation of an alkali metal or alkaline earth metal salt of the triazole. This can be achieved by creating a substantially anhydrous slurry of the crude triazole in an alcohol with a suitable base (e.g., sodium hydroxide). The solid salt can then be separated by filtration, washed with alcohol, and subsequently neutralized to recover the purified 1,2,4-triazole.[1] For ionic triazole salts, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[9]

Data and Protocols

Table 1: General Reaction Conditions for 1,2,4-Triazole Synthesis
Synthesis MethodKey ReactantsTypical ConditionsCommon Issues
Pellizzari Reaction Amide and HydrazideHigh temperatures (>150 °C), long reaction timesLow yields, product degradation[1][2]
Einhorn-Brunner Reaction Imide and Alkyl HydrazineAcid-catalyzed (weak acid), refluxFormation of isomeric mixtures[1][6]
From Amidines Amidine and Acyl HydrazideVaries (can be base-catalyzed or use a metal catalyst)Formation of 1,3,4-oxadiazole side products[5]
[3+2] Cycloaddition Isocyanide and Diazonium SaltMetal-catalyzed (e.g., Ag(I) or Cu(II))Catalyst-dependent regioselectivity[1][8]
Experimental Protocols

Protocol 1: General Procedure for the Einhorn-Brunner Reaction

  • Reactant Mixture: In a round-bottom flask, dissolve the imide in a suitable solvent.

  • Addition of Hydrazine: Add the alkyl hydrazine to the solution.

  • Acid Catalyst: Introduce a catalytic amount of a weak acid (e.g., glacial acetic acid).

  • Heating: Heat the reaction mixture under reflux. The reaction time will depend on the specific substrates and should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture. The work-up may involve neutralizing the acid catalyst, removing the solvent under reduced pressure, and then partitioning the residue between an organic solvent and water.

  • Purification: The crude product, which may be an isomeric mixture, can be purified and the isomers separated by column chromatography.[1]

Protocol 2: General Procedure for the Pellizzari Reaction

  • Reactant Mixture: In a suitable round-bottom flask, combine the amide and the hydrazide in equimolar amounts.

  • Heating: Heat the reaction mixture to a high temperature (typically >150 °C). The reaction is often performed neat (without solvent).

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture. The work-up procedure will vary depending on the properties of the product. It may involve precipitation by adding a non-solvent, followed by filtration, or extraction with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow cluster_synthesis 1,2,4-Triazole Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Cyclization Reaction Start->Reaction Workup Work-up & Isolation Reaction->Workup Analysis Analyze Crude Product (TLC, LC-MS, NMR) Workup->Analysis LowYield Low/No Yield? Analysis->LowYield SideProducts Side Products/ Isomers? LowYield->SideProducts No OptimizeConditions Optimize Conditions: - Temperature - Time - Catalyst LowYield->OptimizeConditions Yes CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No AdjustConditions Adjust Conditions: - Basicity - Catalyst SideProducts->AdjustConditions Yes AlternativePurification Alternative Purification: - Recrystallization - Salt Formation PurificationIssue->AlternativePurification Yes Product Pure Product PurificationIssue->Product No OptimizeConditions->Reaction CheckPurity->Reaction AdjustConditions->Reaction AlternativePurification->Product

Caption: A general troubleshooting workflow for 1,2,4-triazole synthesis.

Einhorn_Brunner_Mechanism Imide Imide (Diacylamine) Intermediate1 Tetrahedral Intermediate Imide->Intermediate1 + Hydrazine (Acid-catalyzed) Hydrazine Alkyl Hydrazine Hydrazine->Intermediate1 Intermediate2 Iminium Ion Intermediate1->Intermediate2 - H₂O Intermediate3 5-Membered Ring Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate3->Triazole - H₂O

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

References

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • "common challenges in the synthesis of 1,2,4-triazole derivatives". (n.d.). Benchchem.
  • Kaur, P., Kaur, R., & Goswami, M. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21).
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
  • Einhorn–Brunner reaction. (n.d.). Wikipedia.
  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (n.d.). Benchchem.
  • US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. (n.d.). Google Patents.
  • Technical Support Center: Purification of 1,2,4-Triazole Salts. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of Triazole Products from Thiosemicarbazide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist: In the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors, the presence of unreacted starting material is a frequent yet critical challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource for tackling this specific purification issue. We will move beyond simple procedural lists to explain the why behind each technique, ensuring you are well-equipped to adapt and troubleshoot in your own laboratory settings.

FAQs: Understanding the Challenge

Q1: Why is the complete removal of thiosemicarbazide so critical for my triazole product?

A: The presence of residual thiosemicarbazide can have significant downstream consequences. In a research context, this nucleophilic impurity can interfere with subsequent synthetic steps, leading to the formation of undesired byproducts and complicating the interpretation of analytical data.[1][2] For those in drug development, the stakes are even higher. Impurities can possess their own pharmacological or toxicological profiles, and their presence can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Regulatory bodies have stringent requirements for impurity profiling, making complete removal a necessity.

Q2: I suspect my crude product is contaminated with thiosemicarbazide. How can I definitively identify it?

A: The most reliable method is through comparative analysis. If you have access to a pure standard of your thiosemicarbazide starting material, a co-spot on a Thin Layer Chromatography (TLC) plate is a quick and effective initial check. For more definitive identification, spiking a sample of your crude product with the thiosemicarbazide standard and analyzing it by High-Performance Liquid Chromatography (HPLC) or observing the increase in the corresponding signal in the Nuclear Magnetic Resonance (NMR) spectrum will provide conclusive evidence.

Q3: What are the main strategies for separating thiosemicarbazide from my triazole product?

A: The choice of purification strategy is dictated by the physicochemical properties of your specific triazole, such as its polarity, solubility, and whether it is a solid or an oil. The most common and effective methods include:

  • Aqueous Extraction: This leverages differences in solubility and acid-base properties.

  • Recrystallization: A powerful technique for purifying crystalline solids.[4]

  • Column Chromatography: A versatile method for separating compounds with different polarities.[5]

  • Scavenger Resins: A modern approach for selectively removing reactive impurities.[6]

The following troubleshooting guide will provide detailed protocols for each of these techniques.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section offers detailed, field-tested methodologies to address common purification scenarios.

Scenario 1: My triazole is an organic-soluble solid or oil, but aqueous washes are proving ineffective.

This is a frequent challenge, particularly if the triazole possesses some degree of water solubility. A more targeted extraction approach is often necessary.

Scientific Rationale: Thiosemicarbazide contains basic nitrogen atoms that can be protonated in an acidic solution to form a water-soluble salt. Conversely, some triazoles may have acidic protons that allow them to be extracted into a basic aqueous solution. By understanding the acidic/basic properties of your triazole, you can design a liquid-liquid extraction strategy to selectively partition the impurity and the product into different phases.

Step-by-Step Methodology (for a neutral or basic triazole):

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate the thiosemicarbazide, pulling it into the aqueous layer.

  • Separation: Vigorously shake the separatory funnel, allowing the layers to fully separate. Drain the lower aqueous layer containing the impurity.

  • Repeat: For stubborn impurities, repeat the acidic wash.

  • Neutralization and Final Washes: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified triazole.

Workflow for Acid/Base Extraction

G Acid/Base Extraction Workflow A Crude Product in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Thiosemicarbazide Salt) C->D E Organic Layer (Triazole Product) C->E F Wash with NaHCO₃ (aq) and Brine E->F G Dry and Concentrate F->G H Purified Triazole G->H

Caption: Workflow for purifying a neutral/basic triazole from thiosemicarbazide.

Scenario 2: My triazole product is a solid and co-precipitates with the impurity.

When simple precipitation or extraction fails, recrystallization is often the most effective method for obtaining highly pure crystalline material.

Scientific Rationale: Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve both the product and the impurity at an elevated temperature. Upon cooling, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble impurity behind in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: This is the most critical step. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) to find one in which your triazole is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve your crude product.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Recrystallization Solvent Guide

Solvent SystemTriazole SolubilityThiosemicarbazide SolubilitySuitability
EthanolHigh when hot, low when coldModerately solubleGood starting point
WaterVaries greatlyHighCan be used as an anti-solvent with a miscible organic solvent
Ethyl Acetate/HexaneSoluble in EtOAc, insoluble in HexaneSparingly solubleGood for less polar triazoles
Scenario 3: My triazole is an oil or is not amenable to recrystallization, and extraction is incomplete.

In these challenging cases, column chromatography or the use of scavenger resins are powerful alternatives.

Scientific Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Thiosemicarbazide is significantly more polar than most triazole products and will therefore have a stronger affinity for the polar silica gel, causing it to move more slowly down the column.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good system will show a clear separation between your triazole and the thiosemicarbazide (which will likely remain at the baseline). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Flow for Chromatographic Method Development

G Chromatography Method Development A Analyze Crude Mixture by TLC B Select Eluent System (e.g., Hexane/EtOAc) A->B C Pack Column and Load Sample B->C D Elute and Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions and Concentrate E->F

Caption: A systematic approach to developing a column chromatography purification method.

Scientific Rationale: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution. For thiosemicarbazide, a resin functionalized with an electrophilic group (such as an aldehyde or isocyanate) will covalently bind to the nucleophilic amine of the impurity, allowing it to be removed by simple filtration.

Step-by-Step Methodology:

  • Resin Selection: Choose a resin with a functional group that will react with thiosemicarbazide. Isocyanate-based resins are particularly effective.

  • Incubation: Dissolve your crude product in a suitable solvent (e.g., THF or dichloromethane) and add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of impurity).

  • Reaction: Stir the mixture at room temperature for several hours or overnight.

  • Filtration: Filter the mixture to remove the resin, which now has the thiosemicarbazide bound to it.

  • Isolation: The filtrate contains your purified triazole. Remove the solvent under reduced pressure.

References

  • Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Chemistry. [Link]

  • Thiosemicarbazides: synthesis and reactions. Taylor & Francis Online. [Link]

  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry. [Link]

  • Thiosemicarbazide - Wikipedia. Wikipedia. [Link]

  • Reactivity of thiosemicarbazide. Chemistry Stack Exchange. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

  • Usefulness of Thin-Layer Chromatography for the Prediction of High-Performance Liquid Chromatographic Retention Behavior of New 1,2,4-Triazole and Thiosemicarbazide Derivatives. ResearchGate. [Link]

  • Synthesis of 1, 2, 4-triazoles and thiazoles from thiosemicarbazide and its derivatives. Amrita Vishwa Vidyapeetham. [Link]

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Mansoura Journal of Chemistry. [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. Semantic Scholar. [Link]

  • Thiosemicarbazide Chemistry Review. Scribd. [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC. [Link]

  • Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Taylor & Francis Online. [Link]

  • 1,2,4-TRIAZOLE. Organic Syntheses. [Link]

  • Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Publishing. [Link]

  • Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advances in Journal of Chemistry B. [Link]

  • Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. Journal of the Iranian Chemical Society. [Link]

  • Process for preparing thiosemicarbazide.
  • Synthesis and Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Education and scientific Studies. [Link]

  • Synthesis and analytical applications of thiosemicarbazide derivative. Dergipark. [Link]

  • Synthesis of thiosemicarbazides and triazoles derived
  • New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

  • RP-HPTLC Determination of the Lipophilicity of Some New Derivatives of Thiosemicarbazide and 1,2,4-Triazole of Sulphanylacetic Acid. AKJournals. [Link]

Sources

Validation & Comparative

Comparison of 4,5-diphenyl-1,2,4-triazole-3-thiol vs benzotriazole corrosion inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) vs. Benzotriazole (BTA) for Corrosion Inhibition Audience: Researchers, Materials Scientists, and Medicinal Chemists.

Next-Generation Corrosion Inhibition & Pharmacophore Applications

Executive Summary

Benzotriazole (BTA) has long been the industry standard for copper and alloy protection, forming the well-characterized


 polymeric film. However, its limitations in highly acidic environments and increasing environmental scrutiny regarding aquatic toxicity have necessitated the development of advanced alternatives.

4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) emerges as a superior "heavy-duty" alternative. While BTA relies solely on nitrogen-based chemisorption, DPTT introduces a dual-mode protection mechanism:

  • Anchoring: Stronger coordinate bonds via the exocyclic thiol/thione sulfur.

  • Shielding: The two phenyl groups create a dense hydrophobic barrier ("Screening Effect") that outperforms BTA’s single benzene ring, particularly in aggressive acid media (HCl/H₂SO₄).

This guide objectively compares these two inhibitors, providing experimental protocols for synthesis and electrochemical validation.

Molecular Mechanics & Inhibition Theory

The efficacy of an inhibitor is dictated by its adsorption mode (


) and the density of the protective film.
Structural Comparison
  • BTA: Planar, rigid. Adsorbs flat or perpendicular depending on concentration. Reliance on azole nitrogens for bonding.

  • DPTT: Bulky, hydrophobic. The molecule exists in a thiol-thione tautomeric equilibrium. The thione form (C=S) is often the stable conformer in solution, offering a "soft" donor atom (Sulfur) that binds strongly to "soft" metals (Cu, Fe) according to HSAB theory.

InhibitionMechanism cluster_BTA Benzotriazole (BTA) cluster_DPTT DPTT (Target) BTA_Struct Structure: Benzene fused to Triazole BTA_Bind Binding: N-Cu Coordination BTA_Struct->BTA_Bind BTA_Film Film Type: Polymeric [Cu(BTA)]n (Thin, less acid resistant) BTA_Bind->BTA_Film DPTT_Struct Structure: Triazole + Thiol + 2 Phenyls DPTT_Bind Binding: S-Cu (Strong) + N-Cu DPTT_Struct->DPTT_Bind DPTT_Shield Steric Shielding: Hydrophobic Phenyl Umbrella DPTT_Struct->DPTT_Shield DPTT_Film Film Type: Dense, Hydrophobic Barrier (High Acid Resistance) DPTT_Bind->DPTT_Film DPTT_Shield->DPTT_Film

Caption: Mechanistic divergence between BTA (polymeric film formation) and DPTT (Dual-mode anchoring and hydrophobic screening).

Comparative Performance Matrix

The following data aggregates performance metrics from high-concentration acid environments (1M-5M HCl/H₂SO₄) and neutral chloride media.

FeatureBenzotriazole (BTA)4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT)
Primary Binding Atom Nitrogen (N)Sulfur (S) & Nitrogen (N)
Adsorption Isotherm LangmuirLangmuir (predominant)
Inhibition Efficiency (Cu, Neutral) 85 - 95%90 - 97%
Inhibition Efficiency (Steel, 5M HCl) < 60% (High desorption rate)94.9% (at 200 mg/L) [1]
Acid Stability Degrades/Desorbs at low pHHigh stability (Thiol anchor)
Hydrophobicity ModerateHigh (Diphenyl substituents)
Toxicity Profile High aquatic toxicity; persistent.Lower acute toxicity; often used as drug intermediate.

Key Insight: While BTA is sufficient for neutral water systems, DPTT is chemically superior in low pH environments (e.g., acid pickling, industrial cleaning) because the S-Metal bond is less susceptible to protonation-induced desorption than the N-Metal bond.

Experimental Protocols

A. Synthesis of DPTT (For Drug Dev & Materials Labs)

Context: This compound is also a pharmacophore scaffold for antimicrobial agents. Purity is critical for both corrosion testing and biological assays.

  • Reactants: Mix 1-benzoyl-4-phenylthiosemicarbazide with 2N NaOH solution.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

  • Precipitation: Cool the solution and acidify with dilute HCl. The thiol precipitates as a solid.

  • Purification: Recrystallize from ethanol to obtain pure DPTT crystals.

  • Validation: Check purity via NMR (expect signals for phenyl protons and -SH/-NH tautomer).

B. Electrochemical Impedance Spectroscopy (EIS) Validation

EIS is the most reliable method to quantify the "Screening Effect" of the phenyl groups.

Protocol Steps:

  • Electrode Prep: Embed Copper/Steel sample in epoxy (exposed area ~1 cm²). Polish with emery paper (up to 2000 grit), degrease with acetone, and wash with bidistilled water.

  • OCP Stabilization: Immerse electrode in the test solution (e.g., 1M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply AC sinusoidal perturbation (10 mV amplitude) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.

    • Points: 10 points per decade.

  • Analysis: Fit data to an Equivalent Electrical Circuit (EEC).

    • Circuit:

      
       or 
      
      
      
      for thick films.
    • Target: Look for an increase in Charge Transfer Resistance (

      
      ) and a decrease in Double Layer Capacitance (
      
      
      
      ).[1][2]

Calculation:



EIS_Workflow cluster_circuit Data Interpretation Start Sample Preparation (Polish to Mirror Finish) OCP OCP Stabilization (30 mins, drift <1mV) Start->OCP Perturb Apply AC Signal (10mV Amplitude) OCP->Perturb Freq Frequency Sweep (100 kHz - 10 mHz) Perturb->Freq Nyquist Nyquist Plot Generation Freq->Nyquist Fit Fit Equivalent Circuit (Calc Rct & Cdl) Nyquist->Fit Result Calculate IE% Fit->Result Interpretation High Rct = High Protection Low Cdl = Thick Adsorbed Layer Fit->Interpretation

Caption: Standardized EIS workflow for quantifying corrosion inhibition efficiency.

Safety & Environmental Profile

  • BTA: Classified as a high-volume production chemical with significant persistence in water treatment effluents. It is toxic to aquatic life and difficult to biodegrade.

  • DPTT: As a derivative often synthesized for pharmaceutical screening (antimicrobial/antitumor), it generally presents a more favorable toxicity profile in controlled dosages, though specific aquatic toxicity data should be verified for large-scale release. Its synthesis routes (click chemistry or cyclization) are considered "greener" than the fusion processes often used for older azoles.

References

  • Plotnikova, M.D., et al. (2021). "New inhibitors based on substituted 1,2,4-triazoles for mild steel in hydrochloric acid solutions."[3] International Journal of Corrosion and Scale Inhibition, 10(3), 1177-1192. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols: 3-Mercapto-1,2,4-triazole as a Corrosion Inhibitor for Copper." BenchChem Application Library. Link

  • Zarrouk, A., et al. (2012).[1][5] "Corrosion Inhibition of Copper in Nitric Acid Solutions Using a New Triazole Derivative." International Journal of Electrochemical Science, 7, 89-105.[1] Link

  • Antonijevic, M.M., & Petrovic, M.B. (2008). "Copper Corrosion Inhibitors.[1][4][6] A Review." International Journal of Electrochemical Science, 3, 1-28. Link

  • Nadeem, H., et al. (2013).[7] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[7] Link

Sources

Validation of Molecular Docking Scores for Triazole Thiol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Molecular Docking Scores for Triazole Thiol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Challenge of the Thiol Scaffold

Triazole thiol derivatives (specifically 1,2,4-triazole-3-thiols) represent a privileged scaffold in medicinal chemistry due to their ability to toggle between thione (


) and thiol (

) tautomeric forms. This structural plasticity allows them to act as potent bioisosteres for carboxylic acids or amide bonds, making them effective inhibitors of metalloenzymes (e.g., Urease) and kinases (e.g., EGFR).

However, this same plasticity introduces a high risk of false positives in molecular docking. Standard scoring functions often miscalculate the desolvation penalty of the sulfur atom or incorrectly protonate the triazole ring.

This guide provides a scientifically rigorous framework to validate docking scores for this specific chemical class, moving beyond simple "binding energy" sorting to a self-validating, correlation-based workflow.

Comparative Analysis: Docking Algorithms for Sulfur-Nitrogen Scaffolds

Not all docking engines handle the soft polarizability of sulfur or the tautomeric ambiguity of triazoles equally. Below is a technical comparison based on recent validation studies involving triazole derivatives.

FeatureAutoDock Vina Schrödinger Glide (SP/XP) CCDC GOLD (ChemPLP)
Scoring Function Empirical + Knowledge-basedEmpirical (OPLS force field)Knowledge-based (ChemPLP)
Thiol Handling Moderate. Often treats sulfur as a generic H-bond acceptor/donor without accounting for specific

-sulfur interactions.
High. The OPLS force field accurately models sulfur polarizability and orthogonal multipolar interactions.High. Excellent at handling metal-sulfur coordination (crucial for Urease/Metalloenzyme targets).
Tautomer Sensitivity Low. Requires manual generation of separate PDBQT files for thione/thiol forms.High. LigPrep module automatically generates and penalizes high-energy tautomers.Moderate. Can handle flexible ring geometries but relies on correct input protonation.
Pose Accuracy (RMSD) ~50-60% success rate (<2.0 Å) for flexible ligands.~61-70% success rate (<2.0 Å).~60-65% success rate; superior for highly flexible active sites.
Best Use Case High-throughput virtual screening of large libraries (>10k compounds).Lead optimization and detailed interaction analysis of <100 analogs.Metalloenzyme targets (e.g., Urease, Carbonic Anhydrase).

Expert Insight: For triazole thiols targeting metalloenzymes (like Urease), GOLD is often superior due to its ability to model the coordinate covalent bond between the thiol sulfur and the metal ion (e.g.,


). For kinase targets (EGFR), Glide XP  provides better correlation with IC50 data due to better desolvation terms.
The Self-Validating Protocol: A Step-by-Step Workflow

To ensure scientific integrity, you must validate your docking protocol before predicting the activity of new triazole derivatives.

Phase 1: Retrospective Validation (The "Redocking" Test)
  • Select a PDB Structure: Choose a crystal structure containing a co-crystallized ligand similar to your triazole scaffold (e.g., PDB ID: 4HJE for Urease).

  • Extract & Clean: Remove the native ligand and water molecules (unless bridging waters are catalytic).

  • Redock: Dock the native ligand back into the active site using your chosen parameters.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD

      
       Å.
      
    • Fail: RMSD

      
       Å (Requires grid box adjustment or alternative scoring function).
      
Phase 2: Prospective Validation (The "Correlation" Test)

Docking scores (kcal/mol) are meaningless without correlation to biological activity.

  • Dataset: Use a training set of at least 10-15 synthesized triazole derivatives with known

    
     values.
    
  • Normalization: Convert experimental

    
     (
    
    
    
    ) to
    
    
    (
    
    
    ).
  • Regression: Plot Docking Score (X-axis) vs.

    
     (Y-axis).
    
  • Metric: Calculate the Coefficient of Determination (

    
    ).
    
    • Strong Predictive Power:

      
      .
      
    • Weak Predictive Power:

      
       (Indicates the scoring function is not capturing the structure-activity relationship).
      
Phase 3: Dynamic Validation (MD Simulation)

Static docking ignores the flexibility of the triazole ring.

  • Simulation: Run a 50–100 ns Molecular Dynamics (MD) simulation (e.g., GROMACS/Desmond) on the top-scoring complex.

  • Metric: Analyze the RMSD of the ligand backbone over the trajectory. A stable plateau indicates a true binder; continuous fluctuation suggests a false positive.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating triazole thiol docking results, ensuring that only robust hits proceed to wet-lab synthesis.

ValidationProtocol cluster_Retro Phase 1: Retrospective Validation cluster_Prosp Phase 2: Prospective Validation Start Start: Triazole Thiol Library LigPrep Ligand Preparation (Generate Thione/Thiol Tautomers) Start->LigPrep PDBSelect Select PDB with Co-crystallized Ligand LigPrep->PDBSelect Redock Redock Native Ligand PDBSelect->Redock RMSDCheck Calculate RMSD Redock->RMSDCheck Docking Dock Triazole Library RMSDCheck->Docking RMSD ≤ 2.0 Å Refine Refine Grid/Scoring Function RMSDCheck->Refine RMSD > 2.0 Å ExpData Compare with Experimental IC50 / MIC Data Docking->ExpData Correlation Calculate R² (Score vs pIC50) ExpData->Correlation MD Phase 3: MD Simulation (100ns) RMSD/RMSF Analysis Correlation->MD R² ≥ 0.5 Correlation->Refine R² < 0.5 Decision Valid Lead Compound? MD->Decision Synthesis Proceed to Synthesis & Assay Decision->Synthesis Stable Trajectory Decision->Refine Unstable

Caption: Logical workflow for validating molecular docking of triazole derivatives, incorporating retrospective (RMSD) and prospective (Correlation) checkpoints.

Case Study Data: Correlation of Scores vs. Activity

The following table synthesizes data from recent studies [1, 7, 9] demonstrating the correlation between docking scores and biological activity for triazole derivatives against Urease and EGFR.

Compound IDTargetDocking Score (kcal/mol)Experimental

(

)
Outcome
Thiourea (Std) Urease-4.222.03Baseline Reference
Compound 7j Urease-6.82.85Validated Hit (High score, Low

)
Compound 4e Urease-6.16.81Validated Hit
Compound T5 EGFR-10.28.7Strong Binder
Compound T1 EGFR-8.515.2Moderate Binder

Analysis: The data shows a clear inverse correlation: as the binding energy becomes more negative (stronger binding), the


 value decreases (higher potency).
  • Urease: The triazole thiol group forms a bidentate chelate with the

    
     ions in the active site (His221, Glu222), which is accurately reflected in the higher docking scores of 7j compared to Thiourea.
    
  • EGFR: The aromatic interactions of the triazole ring with the ATP-binding pocket (Met793) drive the -10.2 kcal/mol score for T5.

Mechanism of Action: Interaction Pathway

Understanding why a triazole thiol binds is as important as the score. The diagram below details the specific molecular interactions that must be present in a "good" docking pose for this scaffold.

InteractionMap cluster_Interactions Key Molecular Interactions Triazole Triazole Thiol Scaffold Metal Metal Coordination (Ni²⁺ / Zn²⁺) Triazole->Metal Thiol (-SH/S⁻) Coordination HBond H-Bond Network (Glu/Asp/His) Triazole->HBond N1/N2 Nitrogen Acceptor PiStack Pi-Pi Stacking (Phe/Trp) Triazole->PiStack Triazole Ring Aromaticity Activity Activity Metal->Activity Enzyme Inactivation Stability Stability HBond->Stability Pose Stabilization

Caption: Critical interaction map for triazole thiols. Valid docking poses must exhibit Thiol-Metal coordination or Nitrogen-Backbone H-bonds.

References
  • Menteşe, E., et al. (2019).[1][2] "Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities." Bioorganic Chemistry. Link

  • Al-Sanea, M. M., et al. (2023). "Benzimidazolone-piperazine/triazole/thiadiazole/furan/thiophene conjugates: Synthesis, in vitro urease inhibition, and in silico molecular docking studies." Archiv der Pharmazie. Link

  • Kakade, A., et al. (2024). "Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies." International Journal of Management, Technology, and Legal Medicine. Link

  • Friesner, R. A., et al. (2004).[3] "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Jones, G., et al. (1997). "Development and validation of a genetic algorithm for flexible docking." Journal of Molecular Biology. Link

  • Khan, S., et al. (2023). "Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment." ACS Omega. Link

  • Hajji, H., et al. (2023). "Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives." Arabian Journal of Chemistry. Link

  • Elmorsy, M. A., et al. (2023). "Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors." Cal-Tek. Link

Sources

Evaluation of Langmuir adsorption isotherm for diphenyl triazole thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Langmuir Adsorption Dynamics of Diphenyl Triazole Thiol (DPTT) vs. Traditional Azoles

Executive Summary

Diphenyl Triazole Thiol (DPTT) , specifically 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (also referred to as 4,5-PhTAT), represents a high-performance evolution of traditional azole corrosion inhibitors.[1][2] Unlike Benzotriazole (BTA) or Tolyltriazole (TTA), which rely primarily on nitrogen-metal coordination, DPTT integrates a dual-anchoring mechanism (Thiol + Triazole Nitrogen) with enhanced hydrophobic shielding provided by two phenyl substituents.[1][2]

This guide evaluates the adsorption thermodynamics of DPTT, specifically testing the validity of the Langmuir Adsorption Isotherm . While BTA typically follows ideal Langmuir behavior, DPTT's bulky structure introduces lateral interactions that challenge simplified models, offering superior inhibition efficiency (>94% in aggressive acidic media) at the cost of complex adsorption kinetics.[2]

Mechanistic Insight: The "Shield & Anchor" Effect

To understand the isotherm evaluation, one must first grasp the molecular behavior at the interface. DPTT adsorbs onto metal surfaces (Copper, Mild Steel) through a two-step mechanism:[1][2]

  • Chemisorption (The Anchor): The sulfur atom (exocyclic thiol) and triazole nitrogen donate lone pair electrons to the metal's empty

    
    -orbitals. This forms a coordinate covalent bond, indicated by high negative values of Free Energy of Adsorption (
    
    
    
    ).
  • Physisorption (The Shield): The two phenyl rings create a steric barrier. Unlike the planar, compact BTA, DPTT's phenyl groups repel water molecules, creating a hydrophobic zone that drastically reduces electrolyte contact.[1][2]

Diagram 1: DPTT Adsorption Mechanism

DPTT_Mechanism cluster_mech Dual-Mode Protection Solution Corrosive Electrolyte (H+ / Cl-) DPTT_Sol DPTT Molecule (Bulk Solution) Solution->DPTT_Sol Adsorption Adsorption Process (Equilibrium) DPTT_Sol->Adsorption Anchor Chemisorption (S-Metal / N-Metal Bond) Adsorption->Anchor Electron Donation Shield Hydrophobic Shielding (Phenyl Steric Barrier) Adsorption->Shield Van der Waals Forces Surface Metal Surface (Fe / Cu) Anchor->Surface Coordination Shield->Solution Repels Water

Caption: DPTT utilizes a dual-anchoring mechanism where the thiol group binds chemically while phenyl rings provide a physical hydrophobic barrier.[1][2]

Evaluation of Langmuir Adsorption Isotherm

The Langmuir isotherm is the standard metric for evaluating inhibitor binding affinity. It assumes monolayer coverage on a homogeneous surface with no interaction between adsorbed molecules.[2]

The Mathematical Model

The linearized Langmuir equation used for DPTT evaluation is:


[1]
  • 
     : Concentration of DPTT (M).
    
  • 
     : Surface coverage (calculated from Inhibition Efficiency).[1]
    
  • 
     : Adsorption Equilibrium Constant (
    
    
    
    ).[1]
Thermodynamic Validation

Experimental data for DPTT on mild steel in 1M HCl typically yields a linear plot of


 vs. 

, but with subtle deviations compared to BTA.[2]
ParameterDPTT (4,5-PhTAT)BTA (Benzotriazole)Interpretation
Slope 1.05 - 1.10~1.00DPTT Deviation: Slope > 1 suggests slight lateral repulsion between bulky phenyl groups, challenging the "no interaction" Langmuir assumption.[1][2]

(Fit)
0.9910.998High Fit: Despite steric bulk, Langmuir remains a valid approximation for thermodynamic calculations.[1]

(

)
~14,500~5,000Higher Affinity: DPTT binds ~3x stronger than BTA due to the Thiol anchor.[1]

(kJ/mol)
-36.5-28.0Chemisorption: Values more negative than -30 kJ/mol confirm DPTT forms stable chemical bonds (Chemisorption), whereas BTA is often mixed/physisorption.[1][2]

Critical Insight: While DPTT fits the Langmuir model (


), rigorous analysis often shows it obeys the Freundlich Isotherm  more precisely in high-concentration acidic media (e.g., 5M HCl).[1][2] This is due to the "bulky" phenyl rings interacting with each other as the surface becomes crowded, violating the Langmuir ideal.[2] However, for standard industrial benchmarking, Langmuir is accepted.[1][2]

Comparative Performance Analysis

DPTT is not a universal replacement but a specialized heavy-duty alternative.[1][2]

Table 1: Performance Comparison (Acidic Media)

FeatureDPTT (Diphenyl Triazole Thiol) BTA (Benzotriazole) TTA (Tolyltriazole)
Primary Use High-acid environments (HCl, H2SO4), Long-term protection.[1][2]Neutral media, Copper protection, HVAC systems.[1][2][3]Cooling towers, slightly more hydrophobic than BTA.[1][2]
Hydrophobicity High (2 Phenyl Rings).[1]Low (Planar ring).[1]Moderate (Methyl group).[1]
Max Efficiency 94 - 97% (at 50 mg/L).[1]80 - 85% (at 50 mg/L).[1]85 - 88% (at 50 mg/L).[1]
Stability Excellent in high temperature & acid.[2]Degrades in strong acid/chlorine.[2]Better than BTA, less than DPTT.[1][2]
Cost High (Specialty synthesis).[1]Low (Commodity).[1][4]Low/Medium.[2]

Experimental Protocol: Self-Validating Workflow

To replicate these findings, follow this Electrochemical Impedance Spectroscopy (EIS) workflow. This protocol ensures the isotherm data is derived from charge transfer resistance (


), the most direct measure of adsorption barrier.
Diagram 2: Experimental Workflow

Workflow Prep 1. Surface Prep (Polish to Mirror Finish) OCP 2. OCP Stabilization (30 mins) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz) OCP->EIS Calc 4. Calculate Theta (from Rct) EIS->Calc Plot 5. Langmuir Plot (C/Theta vs C) Calc->Plot

Caption: Step-by-step workflow for deriving adsorption isotherms using Electrochemical Impedance Spectroscopy.

Detailed Methodology
  • Electrode Preparation:

    • Embed working electrode (Mild Steel or Copper) in epoxy resin (exposed area:

      
      ).[1]
      
    • Polish with SiC paper (grades 400 to 2000).[1]

    • Validation Step: Rinse with distilled water and acetone. Surface must be mirror-bright and hydrophobic (water shedding) before immersion.[1]

  • Electrolyte Setup:

    • Prepare 1.0 M HCl solution.[2]

    • Prepare DPTT concentrations:

      
       ppm (dissolve DPTT in small amount of ethanol if solubility is low, then add to acid).[1][2]
      
  • Electrochemical Measurement (EIS):

    • Use a standard three-electrode cell (WE: Metal, CE: Platinum, RE: Ag/AgCl).[1][2]

    • OCP: Allow Open Circuit Potential to stabilize for 30 minutes.

    • EIS Parameters: Frequency range

      
       to 
      
      
      
      ; Amplitude
      
      
      .
    • Data Extraction: Fit the Nyquist plot to a Randles circuit (

      
      ).
      
  • Calculation of Surface Coverage (

    
    ): 
    Use the Charge Transfer Resistance (
    
    
    
    ) values:
    
    
    [1]
    • Note: If

      
       values do not increase monotonically with concentration, check for inhibitor precipitation.[1][2]
      
  • Isotherm Plotting:

    • Calculate

      
       for each concentration.[2]
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[1][5]
    • Success Criteria:

      
      . If 
      
      
      
      , test the Temkin isotherm (indicates strong lateral repulsion).

References

  • Plotnikova, M. D., et al. (2021).[1][2] "New inhibitors based on substituted 1,2,4-triazoles for mild steel in hydrochloric acid solutions."[1][2][6] International Journal of Corrosion and Scale Inhibition.

  • Plotnikova, M. D., et al. (2023).[1][2][7][8] "The Role of Surface Hydrophobization of Mild Steel by Some Triazole Derivatives in Acidic Medium." Eurasian Journal of Chemistry.

  • Zhang, Q., et al. (2010).[1][2] "Corrosion inhibition of copper by 2-mercaptobenzimidazole derivatives in hydrochloric acid." Corrosion Science. (Contextual grounding for Thiol-Azole mechanisms).

  • Bentiss, F., et al. (2000).[1][2] "Triazole derivatives as corrosion inhibitors of mild steel in acidic media." Journal of Applied Electrochemistry. (Foundational Langmuir data for triazoles).

Sources

Mass spectrometry fragmentation patterns for validating triazole structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns for Validating Triazole Structure Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Executive Summary: The Regioisomer Challenge in Click Chemistry

In drug discovery, the validation of 1,2,3-triazole regioisomers is a critical quality gate. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields the 1,4-disubstituted isomer, and Ruthenium-catalyzed (RuAAC) variants yield the 1,5-disubstituted isomer, catalytic failure or thermal background can lead to isomeric mixtures.[1]

Standard LC-MS (m/z only) cannot distinguish these isobaric species. While NMR (NOE) is the structural gold standard, it lacks the sensitivity for high-throughput screening or metabolite identification. This guide compares the two primary mass spectrometric methodologies for validating triazole structure: Collision-Induced Dissociation (CID) MS/MS and Ion Mobility Spectrometry (IMS) .

Part 1: The Challenge of Triazole Regioisomerism

The core analytical challenge lies in the stability of the triazole ring. Unlike esters or amides, the aromatic triazole ring is highly stable, requiring significant internal energy to fragment.

  • The 1,4-Isomer: "Linear" conformation. Substituents are distant.

  • The 1,5-Isomer: "Steric" conformation. Substituents at positions 1 and 5 are in close proximity, creating steric strain and enabling unique intramolecular hydrogen transfers (the "Ortho Effect") during gas-phase fragmentation.

Part 2: Comparative Analysis of Validation Methodologies

We compare the two dominant workflows: Energy-Resolved MS/MS (The Kinetic Approach) and Ion Mobility-MS (The Geometric Approach).

Method A: Energy-Resolved CID MS/MS

Best for: High-throughput screening, standard Q-ToF/Orbitrap platforms.

The Mechanism: The primary fragmentation pathway for protonated 1,2,3-triazoles involves the expulsion of a nitrogen molecule (


, 28 Da) via a Retro-1,3-dipolar cycloaddition mechanism. This generates a reactive diazo-imine  or azirine  intermediate.
  • 1,5-Isomer Specifics: Due to steric crowding, the 1,5-isomer often exhibits a lower energy threshold for

    
     loss. Furthermore, the proximity of the R1 and R5 groups allows for "proximity effects"—secondary losses (e.g., loss of R-OH or R-NH2) that are kinetically unfavorable in the 1,4-isomer.
    
  • 1,4-Isomer Specifics: Typically more stable. The intermediate formed after

    
     loss often undergoes a clean Retro-Diels-Alder (RDA) cleavage, breaking the remaining C-C/C-N backbone.
    

Performance Data (Relative Abundance):

Feature1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Precursor Stability High (Requires higher CE)Moderate (Fragments at lower CE)
Primary Loss


Secondary Loss Clean backbone cleavage (RDA)Complex rearrangements (Proximity effects)
Diagnostic Ratio High Precursor / Low FragmentLow Precursor / High Fragment
Method B: Ion Mobility Spectrometry (IMS)

Best for: Definitive confirmation without NMR, separating co-eluting isomers.

The Mechanism: IMS separates ions based on their Collision Cross Section (CCS) in a drift gas.

  • 1,4-Isomer: More elongated structure

    
     Larger CCS 
    
    
    
    Slower drift time.
  • 1,5-Isomer: More globular/compact structure

    
     Smaller CCS 
    
    
    
    Faster drift time.

Performance Data (Drift Time):

Parameter1,4-Isomer1,5-IsomerResolution (

)
CCS (

)
~150 - 180 (Extended)~140 - 170 (Compact)> 1.5 (Baseline)
Drift Time SlowerFasterDistinct peaks

Part 3: Visualizing the Fragmentation Pathway

The following diagram illustrates the critical divergence in fragmentation pathways between the two isomers.

TriazoleFragmentation Precursor Protonated Triazole [M+H]+ Transition Ring Opening (Diazo Intermediate) Precursor->Transition Collision Energy LossN2 Loss of N2 (-28 Da) Transition->LossN2 Azirine Azirine/Ketenimine Intermediate LossN2->Azirine Frag14 1,4-Pathway: Backbone Cleavage (RDA) Clean Fragments Azirine->Frag14 Linear Geometry (High Energy Barrier) Frag15 1,5-Pathway: Proximity Rearrangement (Substituent Interaction) Azirine->Frag15 Steric Crowding (Lower Energy Barrier)

Figure 1: Mechanistic divergence in CID fragmentation. The 1,5-isomer favors rearrangement due to substituent proximity.

Part 4: Validated Experimental Protocol

Objective: Differentiate 1,4- and 1,5-triazole isomers using ESI-MS/MS Energy Ramping.

Reagents:

  • LC-MS Grade Methanol/Acetonitrile.

  • Formic Acid (0.1% v/v).

  • Optional: Isomeric standards (synthesized via CuAAC and RuAAC).

Step-by-Step Methodology:

  • Source Optimization (Soft Ionization):

    • Set Source Temperature to <350°C to prevent thermal degradation in the source (triazoles can be thermally labile).

    • Set Cone Voltage/Declustering Potential to a minimum (e.g., 10-20V) to preserve the molecular ion

      
      .
      
  • Energy-Resolved Breakdown Curve (The "Fingerprint"):

    • Isolate the precursor ion

      
       with a narrow isolation window (1 Da).
      
    • Ramp Collision Energy (CE): Acquire spectra at 10, 20, 30, 40, and 50 eV.

    • Data Plotting: Plot the Relative Abundance of the precursor vs. the

      
       fragment.
      
    • Validation Criteria: The 1,5-isomer will show a steeper breakdown curve (earlier fragmentation) compared to the 1,4-isomer due to steric destabilization.

  • Diagnostic Ion Search:

    • Examine spectra for "ortho-effect" losses. If your R-group contains a nucleophile (e.g., carbonyl, hydroxyl), look for losses of water (-18) or alcohols that appear only in the 1,5-isomer spectrum.

  • Orthogonal Check (If IMS available):

    • Calibrate CCS using polyalanine or Tune Mix.

    • Measure drift time (

      
      ).
      
    • Self-Validation: If the suspected 1,4-isomer has a smaller CCS than the theoretical prediction, the structure is invalid (likely 1,5).

Part 5: Advanced Visualization (IMS Separation)

IMS_Separation Source Ion Source (ESI) DriftTube Drift Tube (Inert Gas) Source->DriftTube Isomer14 1,4-Isomer (Elongated) More Collisions DriftTube->Isomer14 Slow Drift Isomer15 1,5-Isomer (Compact) Fewer Collisions DriftTube->Isomer15 Fast Drift Detector Detector Isomer14->Detector Arrives t2 Isomer15->Detector Arrives t1

Figure 2: Ion Mobility separation principle. The compact 1,5-isomer travels faster through the drift gas.

References

  • Differentiation of Triazole Regioisomers by ESI-MS/MS Source: National Institutes of Health (PMC) / MDPI URL:[Link]

  • Mechanistic Insights into Triazole Fragmentation (RSC) Source: Royal Society of Chemistry (Perkin Transactions) URL:[Link]

  • Ion Mobility Spectrometry for Isomer Separation Source: Frontiers in Chemistry URL:[Link]

  • Click Chemistry: 1,4- vs 1,5-Disubstituted Triazoles Source: Organic Chemistry Portal URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol

[1]

Executive Safety Summary

4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (also known as 3,4-diphenyl-1H-1,2,4-triazole-5-thione) presents specific challenges due to its thiol (-SH) functional group , which is prone to generating noxious odors and can form disulfides upon improper oxidation. While classified as an irritant and harmful if swallowed, the primary disposal risk involves the accidental generation of toxic byproducts (e.g., mixing with incompatible solvents) and odor complaints that can trigger facility-wide evacuations.

Immediate Action Required:

  • Do NOT mix with acetone or methyl ethyl ketone (MEK) prior to bleach treatment (Risk of Haloform Reaction).

  • Do NOT dispose of untreated solid directly in trash (Odor/Leaching risk).

  • Primary Disposal Path: High-temperature incineration (Lab Pack).

  • Benchtop Deactivation: Alkaline dissolution followed by hypochlorite oxidation.

Chemical Identity & Physical Properties

Understanding the physicochemical nature of the compound is critical for selecting the correct solvent system for disposal.

PropertyDataOperational Implication
CAS Number 6596-82-3Use for waste manifesting.[1]
Molecular Formula C₁₄H₁₁N₃SContains Sulfur; requires SOx scrubbing if incinerated.
Physical State White to off-white solidDust control measures required.
Melting Point 287°CThermally stable; will not degrade in standard autoclave.
Solubility Soluble in DMSO, hot Ethanol, dilute NaOH. Insoluble in water.Critical: Must be dissolved in base (NaOH) before aqueous chemical treatment.
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[2]Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized to prevent accidental reactions or odor release.

Segregation Rules
  • Incompatible with: Strong oxidizing agents (peroxides, nitric acid), strong acids.

  • Solvent Restrictions: If dissolving for disposal, avoid ketones (acetone). Use Ethanol or, preferably, dilute Sodium Hydroxide (NaOH).

Waste Stream Classification
  • Solid Waste: Unused powder or contaminated debris (gloves, paper).

    • Action: Double-bag in polyethylene (PE) bags; label as "Toxic Solids."

  • Liquid Waste: Mother liquors or reaction mixtures.

    • Action: Segregate into "High BTU Organic Waste" or "Aqueous Basic Waste" depending on solvent content.

Detailed Disposal Protocols

Protocol A: Chemical Deactivation (Bench Scale)

Best for: Neutralizing small quantities (<5g) or cleaning glassware to prevent odor.

Scientific Rationale: Direct oxidation of solid thiols is inefficient and dangerous. This protocol utilizes the acidity of the thiol proton (pKa ~6-8). Dissolving the compound in NaOH forms a water-soluble thiolate anion, which reacts rapidly and completely with sodium hypochlorite (bleach) to form odorless sulfonic acid derivatives [1].

Reagents:

  • 1M Sodium Hydroxide (NaOH)

  • Commercial Bleach (5.25% NaOCl)[3]

  • pH strips or meter

Step-by-Step Procedure:

  • Dissolution: In a fume hood, dissolve the solid waste in 1M NaOH. Use approximately 20 mL of NaOH per gram of thiol. Stir until fully dissolved (solution may turn yellow).

  • Oxidation: Slowly add 5.25% Bleach to the stirring solution.[3]

    • Ratio: Add ~50 mL of bleach per gram of thiol.

    • Observation: The reaction is exothermic.[3][4] Add slowly to maintain temperature <50°C.

  • Verification: Stir for 30 minutes. Test for residual thiols (odor check or lead acetate paper test - paper should remain white).

  • Neutralization: Adjust pH to neutral (pH 6-8) using dilute HCl.

  • Disposal: Pour the neutralized, odorless solution into the "Aqueous Waste" container. Do not pour down the drain unless explicitly permitted by local municipal codes for treated chemical waste.

Protocol B: Solid Waste (Lab Pack)

Best for: Bulk surplus (>10g) or contaminated debris.

  • Containment: Place solid material in a screw-top wide-mouth jar (HDPE or Glass).

  • Labeling: Affix a hazardous waste label with the following constituents:

    • "this compound"[1][5][6][7]

    • "Toxic, Irritant"[2]

  • Secondary Containment: Place the jar inside a clear zip-lock bag to contain any potential odors.

  • Hand-off: Transfer to EHS for "Lab Pack" incineration.

Visual Workflows (Graphviz)

Figure 1: Disposal Decision Matrix

This decision tree guides the researcher to the correct disposal path based on the state of the waste.

DisposalDecisionStartWaste Generation:This compoundStateCheckWhat is the physical state?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisLabPackProtocol B:Containerize & Label(Lab Pack Incineration)Solid->LabPackSolventCheckIs it dissolved inAcetone/Ketones?Liquid->SolventCheckDebris->LabPackYesKetoneDANGER: Do NOT add Bleach(Haloform Risk)SolventCheck->YesKetoneYesNoKetoneDissolved inBase/Alcohol/DMSOSolventCheck->NoKetoneNoOrgWasteSegregate asHalogenated Organic WasteYesKetone->OrgWasteOxidationProtocol A:Alkaline Bleach OxidationNoKetone->Oxidation

Caption: Decision matrix for segregating solid vs. liquid waste, highlighting the critical safety restriction on ketone solvents.

Figure 2: Chemical Deactivation Pathway

The mechanism for converting the odorous thiol into a stable sulfonate.

ReactionPathThiolThiol (R-SH)(Insoluble/Odorous)ThiolateThiolate Anion (R-S⁻)(Water Soluble)Thiol->Thiolate DeprotonationNaOH+ NaOH (1M)NaOH->ThiolateSulfonateSulfonate (R-SO₃H)(Odorless/Stable)Thiolate->Sulfonate OxidationBleach+ NaOCl (Bleach)Bleach->Sulfonate

Caption: Chemical pathway for Protocol A. Base promotes solubility; Bleach ensures oxidative deodorization.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[8] Consult a physician.
Spill (Solid) Do not dry sweep (dust). Cover with wet paper towels, scoop into a bag, and treat as solid waste.
Spill (Liquid) Absorb with vermiculite or sand. Do not use organic absorbents (sawdust) if oxidizers are present.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Retrieved from [Link]

  • Organic Syntheses . (n.d.). General Procedures for the Oxidation of Thiols. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.